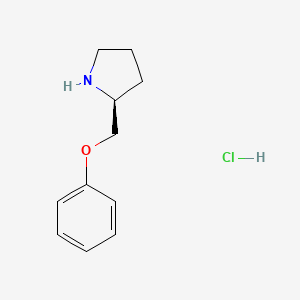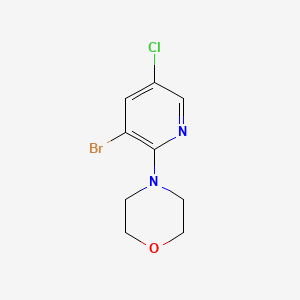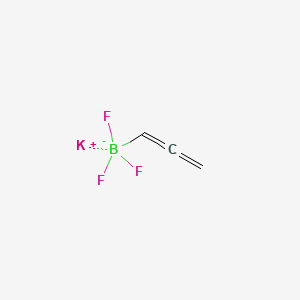
1-Ethoxypiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypiperidin-4-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 . This indicates that the molecule consists of a piperidin-4-one ring with an ethoxy group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 143.19 .Applications De Recherche Scientifique
Dopamine D4 Receptor Affinity and Selectivity
- Research has identified substituted 4-aminopiperidine compounds with a high affinity and selectivity for the human dopamine D1 receptor. These compounds, including 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine (U-99363E) and its analog (U-101958), have shown promise in in vitro investigations for selectively tagging or blocking dopamine D4 sites, despite their poor metabolic stability and low bioavailability (Schlachter et al., 1997).
Stereochemistry in Synthesis
- The synthesis and stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidine-4-one have been explored. The configuration of stereoisomeric phenylethynyl alcohols was determined using NMR13C- and IR spectra, providing insights into the stereochemical aspects of the synthesis process (Praliev et al., 1986).
Dopamine Transporter Affinity
- A series of piperidine analogues, specifically focusing on the role of the N-substituent, have been examined for their affinity and selectivity for the dopamine transporter (DAT). One particular compound, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for DAT, highlighting the potential for these compounds in targeting the dopamine transporter (Prisinzano et al., 2002).
Antimicrobial Activity
- Compounds synthesized from 2-Amino-4-ethoxycarbonylpyridine 1, specifically some 4-substituted-N 1 -2-pyridylsulfanilamide derivatives, have been evaluated for their antimicrobial activity. Notably, a noticeable inhibition of B. subtilis was observed, indicating the potential antimicrobial properties of these compounds (El-Salam & Mohamed, 2005).
Safety and Hazards
The safety information available indicates that 1-Ethoxypiperidin-4-one is potentially dangerous. It has hazard statements H227, H302, H315, H318, H335 . These correspond to being combustible, harmful if swallowed, causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively .
Mécanisme D'action
Target of Action
It is known that piperidin-4-one derivatives, which include 1-ethoxypiperidin-4-one, have been investigated for their antimicrobial activity . Therefore, it is plausible that the compound’s targets could be bacterial cells or specific proteins within these cells.
Mode of Action
A related class of compounds, oxazolidinones, has been shown to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fmet-trnai met to the ribosomal peptidyltransferase p-site
Biochemical Pathways
Given the potential antimicrobial activity of piperidin-4-one derivatives , it is likely that the compound interferes with essential bacterial processes such as protein synthesis, cell wall synthesis, or DNA replication
Result of Action
Given its potential antimicrobial activity , it is likely that the compound leads to bacterial cell death or growth inhibition
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity. Moreover, the presence of resistance genes in the environment can influence the efficacy of antimicrobial compounds . .
Propriétés
IUPAC Name |
1-ethoxypiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSILPHKIOISB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

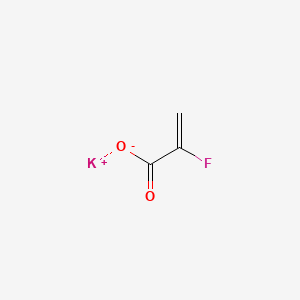

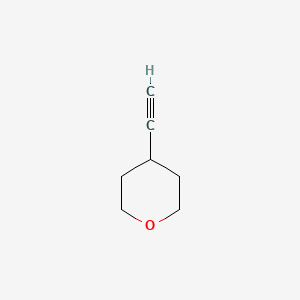
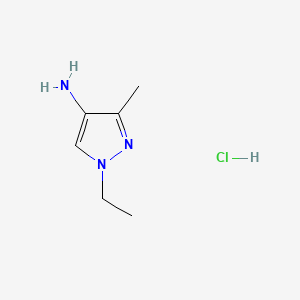
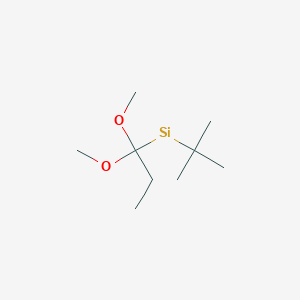
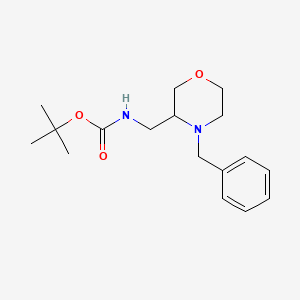

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)



